2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(thiophen-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-17-13-6-4-3-5-12(13)14(16)15-9-11-7-8-18-10-11/h3-8,10H,2,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOQJCODRXFXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be attached through a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, potentially inhibiting their activity. The benzamide core may also play a role in binding to proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition and Receptor Binding
- Urease Inhibition: Analogues like N-(thiazol-2-yl)benzamides (e.g., 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide) exhibit potent urease inhibition (IC₅₀ <1 µM) due to hydrogen bonding with the hydroxyethoxy group . The ethoxy group in the target compound may confer similar interactions but with reduced potency due to the absence of a hydrogen-bond donor.
- Dopamine D3 Receptor Binding: Compounds such as 4-(thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide show nanomolar affinity (Ki = 2.3 nM) for D3 receptors, attributed to the trifluoromethyl group enhancing hydrophobic interactions . The target compound’s ethoxy group may prioritize selectivity over potency.
- Radiotracer Potential: The chloro- and trifluoromethyl-substituted analogue in demonstrated utility as a positron emission tomography (PET) radiotracer for NMDA receptors, suggesting that the ethoxy variant could be modified for imaging applications with improved metabolic stability.
Antioxidant Activity
N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides showed moderate antioxidant activity (IC₅₀ = 12 µM in DPPH assay) via radical scavenging .
Biological Activity
2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C18H17N3O2S
Molecular Weight: 339.4 g/mol
CAS Number: 2034537-84-1
The compound features a benzamide core with ethoxy and thiophene substitutions, which contribute to its unique biological properties. The thiophene ring is particularly noted for its ability to interact with various biological targets, potentially altering their activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or modulate the activity of these proteins, leading to various therapeutic effects. Preliminary studies indicate potential antimicrobial and anti-inflammatory properties, although the exact pathways remain under investigation.
Biological Activity Overview
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Activity: Exhibits potential against various pathogens.
- Anti-inflammatory Properties: May modulate inflammatory pathways.
- Anticancer Potential: Preliminary studies suggest efficacy against certain cancer cell lines.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against selected bacterial strains | |
| Anti-inflammatory | Modulates cytokine production | |
| Anticancer | Inhibits proliferation in cancer cell lines |
Case Studies and Research Findings
-
Antimicrobial Studies:
- A study demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
-
Anti-inflammatory Mechanisms:
- Research indicated that the compound may inhibit the production of pro-inflammatory cytokines in vitro, supporting its role in reducing inflammation.
- Anticancer Activity:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Suprofen | Nonsteroidal anti-inflammatory drug | Anti-inflammatory |
| Articaine | Dental anesthetic | Local anesthetic effects |
| 2-Ethoxy-N-(methyl)benzamide | Benzamide derivative | Antimicrobial and anticancer |
The distinct combination of functional groups in this compound may confer unique reactivity and biological profiles compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
